Potent Nanomolar Inhibition of S. aureus DNA Gyrase B Confirms Target Engagement
The compound exhibits potent inhibition of the ATPase activity of the DNA gyrase B enzyme from Staphylococcus aureus with an IC50 of 20 nM [1]. This provides a direct, quantitative measure of its ability to engage a clinically validated antibacterial target [2]. In comparison, another regioisomer, 4-(6-bromopyridin-2-yl)-2,6-dichloropyrimidine (CAS 1185306-26-6), shows an IC50 of 1.9 nM against the same target [3], highlighting how a change in the point of attachment on the pyridine ring can modulate potency by over an order of magnitude.
| Evidence Dimension | Inhibition of S. aureus DNA Gyrase B ATPase Activity |
|---|---|
| Target Compound Data | IC50 = 20 nM |
| Comparator Or Baseline | 4-(6-bromopyridin-2-yl)-2,6-dichloropyrimidine (CAS 1185306-26-6): IC50 = 1.9 nM |
| Quantified Difference | Comparator is approximately 10.5-fold more potent (lower IC50) |
| Conditions | Inhibition of ATPase activity of recombinant S. aureus DNA gyrase B hybrid tetramer enzyme reconstituted from E. coli GyrA |
Why This Matters
This demonstrates target engagement at a therapeutically relevant concentration, validating its use as a direct starting point for hit-to-lead antibacterial programs targeting DNA gyrase.
- [1] BindingDB. Entry BDBM50358848 (ChEMBL1923433). Affinity Data for DNA gyrase subunit B. View Source
- [2] Collin, F., Karkare, S., & Maxwell, A. (2011). Exploiting bacterial DNA gyrase as a drug target: current state and perspectives. Applied microbiology and biotechnology, 92(3), 479-497. View Source
- [3] BindingDB. Entry BDBM50274126 (ChEMBL4127938). Affinity Data for DNA gyrase subunit B. View Source
